molecular formula C21H21ClF2N2O2 B10898799 (2E)-3-[4-(2-chlorobenzyl)piperazin-1-yl]-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one

(2E)-3-[4-(2-chlorobenzyl)piperazin-1-yl]-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one

Cat. No.: B10898799
M. Wt: 406.9 g/mol
InChI Key: XIVIADOGZLSAQJ-MDZDMXLPSA-N
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Description

(E)-3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a propenone moiety substituted with a 4-(difluoromethoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalytic systems, and automated synthesis platforms to scale up the production process efficiently.

Scientific Research Applications

(E)-3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signal transduction pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[4-(2-Chlorobenzyl)piperidino]-1-[4-(difluoromethoxy)phenyl]-2-propen-1-one
  • (E)-3-[4-(2-Chlorobenzyl)morpholino]-1-[4-(difluoromethoxy)phenyl]-2-propen-1-one

Uniqueness

(E)-3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is unique due to its specific substitution pattern and the presence of both piperazine and propenone moieties. This unique structure imparts distinct pharmacological properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C21H21ClF2N2O2

Molecular Weight

406.9 g/mol

IUPAC Name

(E)-3-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C21H21ClF2N2O2/c22-19-4-2-1-3-17(19)15-26-13-11-25(12-14-26)10-9-20(27)16-5-7-18(8-6-16)28-21(23)24/h1-10,21H,11-15H2/b10-9+

InChI Key

XIVIADOGZLSAQJ-MDZDMXLPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)/C=C/C(=O)C3=CC=C(C=C3)OC(F)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C=CC(=O)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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